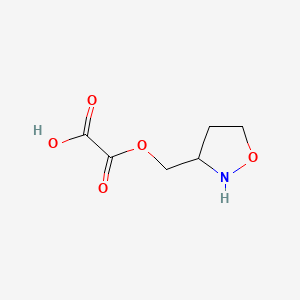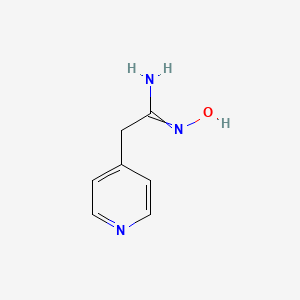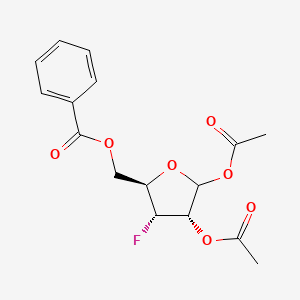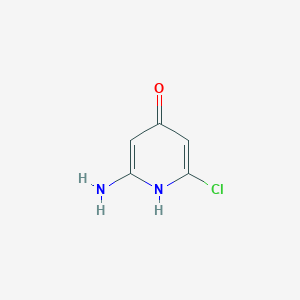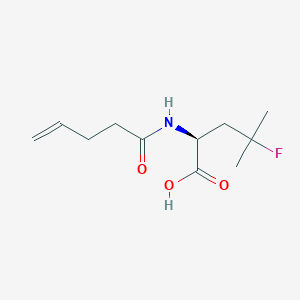
Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- is a synthetic derivative of leucine, an essential amino acid This compound is characterized by the presence of a fluorine atom and a pentenyl group, which significantly alter its chemical properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- typically involves multiple steps, starting from commercially available leucine. The process includes:
Fluorination: Introduction of the fluorine atom at the 4-position of leucine.
Pentenylation: Addition of the pentenyl group through a series of reactions involving intermediates.
Oxidation: Formation of the oxo group at the N-position.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and pentenyl group enhance its binding affinity and reactivity, allowing it to modulate biological processes effectively. Key pathways include enzyme inhibition and receptor binding, which can lead to various physiological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine: The parent compound, essential for protein synthesis.
4-Fluoroleucine: A simpler derivative with only the fluorine modification.
N-(1-oxo-4-pentenyl)-leucine: Lacks the fluorine atom but retains the pentenyl group.
Uniqueness
Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- is unique due to the combined presence of the fluorine atom and pentenyl group, which confer distinct chemical and biological properties. This dual modification enhances its potential for diverse applications and makes it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C11H18FNO3 |
|---|---|
Poids moléculaire |
231.26 g/mol |
Nom IUPAC |
(2S)-4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoic acid |
InChI |
InChI=1S/C11H18FNO3/c1-4-5-6-9(14)13-8(10(15)16)7-11(2,3)12/h4,8H,1,5-7H2,2-3H3,(H,13,14)(H,15,16)/t8-/m0/s1 |
Clé InChI |
WYIWQFPRFJLFKZ-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C[C@@H](C(=O)O)NC(=O)CCC=C)F |
SMILES canonique |
CC(C)(CC(C(=O)O)NC(=O)CCC=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)
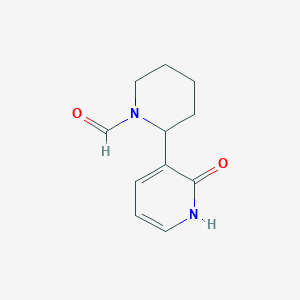



![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)
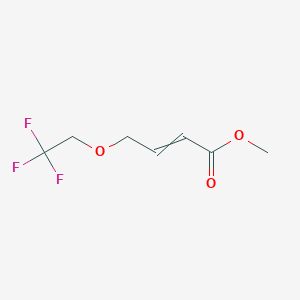
![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
